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Cat. No.: B1601439

For Researchers, Scientists, and Drug Development Professionals

Abstract

lodoethane-1,1-d2 (CHsCD:l) is a deuterated isotopologue of iodoethane, a valuable reagent
in organic synthesis and various research applications. This guide provides a comprehensive
overview of its chemical and physical properties, detailed experimental protocols for its
synthesis, and an analysis of its spectroscopic characteristics. Furthermore, it explores its
applications in mechanistic studies and drug development, highlighting the significance of
isotopic labeling.

Chemical and Physical Properties

lodoethane-1,1-d2 is a colorless liquid that may turn reddish-brown upon exposure to light and
air due to the formation of iodine.[1] It is characterized by the substitution of two hydrogen
atoms with deuterium on the carbon atom bonded to iodine. This isotopic substitution results in
a higher molecular weight compared to its non-deuterated counterpart.[2] Key physical and
chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of lodoethane-1,1-d2
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Property Value Reference(s)
CAS Number 3652-82-2 [2]
Linear Formula CHsCDal [2]
Molecular Weight 157.98 g/mol [2]
Appearance Colorless liquid [1]
Boiling Point 69-73 °C (lit.) [2]
Melting Point -108 °C (lit.) [2]
Density 1.974 g/mL at 25 °C [2]

Refractive Index (n20/D)

1.509 (lit.)

[2]

Isotopic Purity

=98 atom % D

[2]

Chemical Purity

>99% (CP)

[2]

Insoluble in water; soluble in

Solubility [3]
ethanol and ether

Storage 2-8°C, protected from light [4]

Stabilizer Typically contains copper [2]

Experimental Protocols
Synthesis of lodoethane-1,1-d2

The synthesis of lodoethane-1,1-d2 can be achieved by adapting established methods for the

preparation of iodoethane, starting with the corresponding deuterated precursor, ethanol-1,1-

d2. Acommon and effective method involves the in-situ generation of phosphorus triiodide (PI3)

from red phosphorus and iodine, which then reacts with the alcohol.

Materials:

e Ethanol-1,1-d2 (CHsCD20H)

» Red phosphorus
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e lodine (powdered)

e Anhydrous calcium chloride

e Sodium bicarbonate solution (saturated)
o Water

e Round-bottom flask (250 mL)

» Reflux condenser

e Separating funnel

« Distillation apparatus

o Water bath

Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of
ethanol-1,1-d2. Fit the flask with a reflux condenser.

» Addition of lodine: Carefully add 25 g of powdered iodine in small portions (approximately 3-
4 g at a time) through the top of the condenser, allowing about two minutes between
additions. The reaction is exothermic and should be controlled.

o Reflux: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then,
heat the mixture on a boiling water bath for one hour to complete the reaction.

« Distillation: After reflux, rearrange the apparatus for distillation and distill the crude
lodoethane-1,1-d2 using a water bath. Collect the distillate in a flask cooled with ice.

e Washing: Transfer the distillate to a separating funnel and wash it with an equal volume of
saturated sodium bicarbonate solution to remove any acidic impurities. Shake well and allow
the layers to separate. Discard the upper aqueous layer.
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» Drying: Run the lower organic layer into a clean, dry conical flask and add a few granules of
anhydrous calcium chloride. Swirl the flask occasionally until the liquid becomes clear,
indicating that it is dry.

e Final Distillation: Filter the dried lodoethane-1,1-d2 into a 50 mL round-bottom flask and
perform a final distillation. Collect the fraction that boils between 69 °C and 73 °C.

The following diagram illustrates the general workflow for the synthesis and purification of
lodoethane-1,1-d2.

Caption: Workflow for the synthesis and purification of lodoethane-1,1-d2.

Spectroscopic Data

The isotopic substitution in lodoethane-1,1-d2 leads to predictable changes in its NMR and
mass spectra compared to the non-deuterated iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: In the *H NMR spectrum of lodoethane-1,1-d2, the signal corresponding to the
protons on the carbon adjacent to the iodine atom (the a-protons) will be absent. The spectrum
will be dominated by a signal for the methyl (CHs) protons. This signal is expected to be a
triplet due to coupling with the two deuterium atoms on the adjacent carbon (J-coupling
between H and D is much smaller than H-H coupling and often results in a broadened singlet
or a poorly resolved triplet).

13C NMR: The 13C NMR spectrum will show two signals. The signal for the methyl carbon (CHs)
will be a singlet. The signal for the deuterated carbon (CDz) will appear as a triplet due to the
one-bond coupling with the two deuterium atoms (spin =1 for deuterium).

Table 2: *H NMR Data
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Chemical Shift

Compound Multiplicity Assignment Reference(s)
(ppm)
lodoethane
~3.2 Quartet -CHz- [5][6]
(CH3CHal)
~1.8 Triplet -CHs [5][6]
Triplet (or
lodoethane-1,1- ]
~1.8 broadened -CHs Predicted
d2 (CHsCD:zl) _
singlet)
Table 3: 13C NMR Data
Chemical Shift o ]
Compound Multiplicity Assignment Reference(s)
(ppm)
lodoethane )
~1.1 Singlet -CHs [7]
(CHs3CHz2l)
~20.6 Singlet -CH2- [7]
lodoethane-1,1- ] )
~1.1 Singlet -CHs Predicted
d2 (CHsCDz2l)
~20.6 Triplet -CD2- Predicted

Mass Spectrometry (MS)

In the mass spectrum of lodoethane-1,1-d2, the molecular ion peak will be observed at m/z

158, which is two mass units higher than that of iodoethane (m/z 156).[1][8] The fragmentation

pattern will also be affected by the presence of deuterium.

Table 4: Mass Spectrometry Data
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Key Fragment lons

Compound Molecular lon (M+) Reference(s)
(m/z)
127 ([I1%), 29
lodoethane (CH3CHzl) 156 [1][8]
([CHsCHz]*)
lodoethane-1,1-d2 127 ([1]*), 31 )
158 Predicted
(CHsCDa2l) ([CHsCD2]*)

Applications in Research and Development
Mechanistic Studies

lodoethane-1,1-d2 is a valuable tool for elucidating reaction mechanisms. The kinetic isotope
effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one
of its isotopes, can provide insights into the rate-determining step of a reaction. If the C-H bond
at the 1-position is broken in the rate-determining step, using lodoethane-1,1-d2 will result in a
slower reaction rate compared to the non-deuterated analog. This allows researchers to probe
transition state structures and reaction pathways.

Drug Development and Metabolism Studies

Deuterated compounds are increasingly used in pharmaceutical research to improve the
metabolic profile of drugs. The C-D bond is stronger than the C-H bond, which can slow down
metabolic processes that involve the cleavage of this bond. This "deuterium effect" can lead to:

 Increased drug half-life: Slower metabolism can result in a longer duration of action,
potentially reducing the required dosing frequency.

e Reduced formation of toxic metabolites: By blocking or slowing down certain metabolic
pathways, the formation of harmful byproducts can be minimized.

e Improved oral bioavailability: Slower first-pass metabolism in the liver can lead to a higher
concentration of the active drug reaching systemic circulation.

lodoethane-1,1-d2 can be used as a building block in the synthesis of more complex
deuterated molecules for such studies. It also serves as an internal standard in mass
spectrometry-based assays for pharmacokinetic and metabolic studies due to its distinct mass.
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The following diagram illustrates the general logic of using deuterated compounds in drug
development.

Caption: Logic for using deuteration to improve drug metabolic stability.

Safety Information

lodoethane-1,1-d2 is a hazardous substance and should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and eye
irritation, and may cause allergic skin reactions or respiratory irritation. It is also suspected of
causing genetic defects.[2] Personal protective equipment, including gloves, safety glasses,
and a lab coat, should be worn when handling this compound.

Conclusion

lodoethane-1,1-d2 is a specialized chemical with significant applications in scientific research,
particularly in the fields of reaction kinetics and pharmaceutical development. Its unique
isotopic composition allows for detailed mechanistic studies and the potential to enhance the
metabolic stability of drug candidates. This guide provides essential technical information to
support researchers and scientists in the effective and safe utilization of this valuable
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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